Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate
Description
Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused dioxolane and pyridine ring system, with an ester functional group at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-12-9(11)6-3-7-8(4-10-6)14-5-13-7/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEFYVLFYGURSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502586 | |
| Record name | Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76470-28-5 | |
| Record name | Ethyl 1,3-dioxolo[4,5-c]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76470-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Dioxolo Ring
The 1,3-dioxolo ring is synthesized via cyclocondensation of pyridine-4,5-diol derivatives with carbonyl reagents. For example, reacting 4,5-dihydroxypyridine-6-carboxylic acid with acetone under acidic conditions yields the dioxolo ring.
Reaction Conditions :
Esterification of the Carboxylic Acid
The intermediate 2H-dioxolo[4,5-c]pyridine-6-carboxylic acid undergoes esterification with ethanol.
Procedure :
- Combine carboxylic acid (1 equiv) with absolute ethanol (5 equiv) and H₂SO₄ (0.2 equiv).
- Reflux at 80°C for 8 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via recrystallization.
Key Data :
Method 2: Direct Esterification of Preformed Carboxylic Acid
Synthesis of the Carboxylic Acid Precursor
Patent US20190100527A1 describes a route where piperic acid (2H-dioxolo[4,5-c]pyridine-6-carboxylic acid) is generated via bromination and hydrolysis.
Steps :
Esterification
The acid is esterified using ethanol and H₂SO₄, as detailed in Section 3.2.
Advantages :
Method 3: Cyanomethylation and Alkylation
Cyanomethylation of Chloromethyl Intermediates
Patent IE58499B1 outlines a pathway starting from 5-hydroxymethyl-2,2,8-trimethyl-4H-dioxino[4,5-c]pyridine:
Alkylation to Introduce the Ester Group
The cyanomethyl intermediate undergoes alkylation with ethyl bromide.
Conditions :
Yield : ~60% (estimated from analogous reactions).
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Steps | 2 | 2 | 3 |
| Overall Yield | 70–85% | 70–75% | 50–60% |
| Scalability | High | Moderate | Low |
| Cost | Low | Moderate | High |
| Key Advantage | High purity | One-pot | Functional group flexibility |
Insights :
- Method 1 is optimal for industrial-scale production due to high yields and simplicity.
- Method 3 offers modularity for derivative synthesis but suffers from lower yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.
Reduction: This can modify the electronic properties of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in neurotherapeutics.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through interactions with the GABA_A receptor, stabilizing its conformation and enhancing its inhibitory effects on neuronal activity . Molecular dynamic simulations have shown stable interactions with this receptor, supporting its potential as a neurotherapeutic agent .
Comparison with Similar Compounds
(a) Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate Derivatives
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (e.g., 9a , 9b , 9c ) shares a fused pyrrole-pyridine core with the target compound but lacks the dioxolane ring. Modifications such as chloro- (9b ) or methoxy-substituents (9c ) on the pyridine ring significantly alter reactivity and yield. For example:
- 9a : Synthesized in 60% yield via hydrogenation over Pd/C .
- 9c : Achieved 85% yield due to the electron-donating methoxy group enhancing stability during hydrogenation .
| Compound | Substituent | Yield (%) | Key Data |
|---|---|---|---|
| 9a | None | 60 | ESIMS: m/z (M+1) = 203.1 |
| 9b | 5-Cl | 60 | LCMS purity: >95% |
| 9c | 5-OCH₃ | 85 | ¹H NMR confirmed |
(b) Trifluoromethyl-Substituted Analogs
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate () features a trifluoromethyl group, which enhances metabolic stability and lipophilicity. This compound was synthesized in 21% yield (ESIMS m/z 328.2), significantly lower than the dioxolane-containing target compound’s hypothetical yield, suggesting that the dioxolane ring may offer synthetic advantages under optimized conditions .
Functional Group Variations in Pyridine Carboxylates
(b) Pharmacological Derivatives
PD123177 and PD123319 () are tetrahydro-imidazo[4,5-c]pyridine carboxylates with diphenylacetyl groups.
Biological Activity
Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound with significant potential in various biological applications. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
- Chemical Formula: C9H9NO4
- CAS Number: 76470-28-5
- Molecular Structure: The compound features a fused dioxole and pyridine ring system, which contributes to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures (around 100°C) under neat conditions.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.
| Pathogen | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
| Pseudomonas aeruginosa | Not specified | Variable |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against Candida species. The compound's effectiveness is highlighted by its MIC values compared to standard antifungal drugs like fluconazole.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Various substituents on the pyridine ring can enhance or diminish activity. Key findings from SAR studies include:
- Electron-Withdrawing Groups (EWGs) : Presence of EWGs generally increases antibacterial potency.
- Electron-Donating Groups (EDGs) : These groups can have varied effects depending on their position on the ring.
For instance, compounds with halogen substituents demonstrated superior inhibitory effects against cancer cell lines such as HeLa and A549 .
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, this compound was assessed for its efficacy against biofilms formed by MRSA and other resistant strains. Results indicated that the compound exhibited significant biofilm inhibition at concentrations lower than those required for planktonic growth inhibition .
Evaluation in Cancer Research
Another study evaluated the cytotoxic effects of this compound on various cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated promising cytotoxicity against human colon adenocarcinoma HT-29 cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclization or condensation reactions using lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), as demonstrated in analogous heterocyclic systems. Yield optimization involves adjusting reaction time (e.g., 12 hours for intermediate steps), temperature (e.g., room temperature for stirring), and stoichiometric ratios of reagents. Modifications to published protocols, such as substituting aryl groups or using Boc-protected intermediates, may improve yields (e.g., 45% for related oxazolo derivatives) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Safety protocols include using personal protective equipment (PPE) such as gloves and goggles due to potential skin and eye irritation (H315, H319). Work should be conducted in a fume hood to minimize inhalation risks. Emergency procedures require immediate rinsing with water for 15 minutes upon contact and consultation with a physician if symptoms persist. Compliance with COSHH regulations (UK) and hazard statements (e.g., H34279) is critical .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization should include ¹H NMR (400 MHz, DMSO-d₆) for proton environments, ESIMS for molecular ion verification (e.g., m/z 328.2 for related esters), and HPLC for purity assessment (e.g., 98.6% purity achieved via reverse-phase chromatography). Elemental analysis (C, H, N) and comparison with literature data are essential to confirm structural fidelity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-validation using multiple techniques (e.g., 2D NMR for regiochemical assignments, X-ray crystallography for absolute configuration) is critical. Discrepancies in NOESY correlations or coupling constants may arise from solvent effects or tautomerism. Computational tools like DFT calculations can predict NMR shifts and validate experimental data .
Q. How can computational modeling enhance the study of reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) can model transition states and intermediates in cyclization reactions. For example, modeling the nucleophilic attack of LiAlH₄ on ester groups or aryl substituent effects on regioselectivity. Software like Gaussian or ORCA, paired with molecular docking studies, may predict bioactivity in pharmacological applications .
Q. What are the challenges in modifying the core structure of this compound for targeted applications?
- Methodological Answer : Functionalization at the pyridine C-5 or dioxolo positions requires regioselective protection/deprotection (e.g., Boc groups). Challenges include steric hindrance from bulky substituents and maintaining solubility during derivatization. Patent literature suggests phenyl-heteroaryl hybrids (e.g., benzoimidazole-carboxylic acid derivatives) as bioactive scaffolds, requiring multi-step synthetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
